6-(2-methyl-1,3-oxazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-METHYL-4-[3-(1-METHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE is a complex heterocyclic compound that features multiple fused rings, including pyrazole, triazole, thiadiazole, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-[3-(1-METHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of Triazole Ring: The pyrazole derivative is then subjected to cyclization with thiosemicarbazide to form the triazole ring.
Formation of Thiadiazole Ring: The triazole intermediate undergoes further cyclization with sulfur and a suitable oxidizing agent to form the thiadiazole ring.
Formation of Oxazole Ring: Finally, the thiadiazole derivative is reacted with an α-haloketone under basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-[3-(1-METHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-METHYL-4-[3-(1-METHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-METHYL-4-[3-(1-METHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: A simpler pyrazole derivative with potential antimicrobial activity.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar fused ring structure, investigated for its anticancer properties.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A related compound used in various chemical syntheses.
Uniqueness
2-METHYL-4-[3-(1-METHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE is unique due to its complex fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9N7OS |
---|---|
Molecular Weight |
287.30 g/mol |
IUPAC Name |
2-methyl-4-[3-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole |
InChI |
InChI=1S/C11H9N7OS/c1-6-13-8(5-19-6)10-16-18-9(14-15-11(18)20-10)7-3-12-17(2)4-7/h3-5H,1-2H3 |
InChI Key |
XIANNPROJMJJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C2=NN3C(=NN=C3S2)C4=CN(N=C4)C |
Origin of Product |
United States |
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